
Bromochloromethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromochloromethylsilane is an organosilicon compound with the chemical formula C4H10BrClSi. It is a versatile reagent used in organic synthesis, particularly in the modification of silicon-based materials. The compound is characterized by the presence of both bromine and chlorine atoms attached to a silicon atom, making it a valuable intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bromochloromethylsilane can be synthesized through the reaction of chloromethylsilane with bromine. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product. The general reaction is as follows:
ClCH2SiH3+Br2→BrCH2SiH3+HBr
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where chloromethylsilane is reacted with bromine. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and minimize by-products. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Bromochloromethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Addition Reactions: The compound can participate in addition reactions with alkenes or alkynes to form new carbon-silicon bonds.
Oxidation and Reduction Reactions: this compound can be oxidized to form silanols or reduced to form silanes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or ammonia, typically carried out in an aqueous or alcoholic medium.
Addition Reactions: Catalysts such as platinum or palladium are often used to facilitate the addition reactions.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed:
Substitution Reactions: Products include hydroxymethylsilane or aminomethylsilane.
Addition Reactions: Products include alkylsilane derivatives.
Oxidation and Reduction Reactions: Products include silanols or silanes.
Applications De Recherche Scientifique
Bromochloromethylsilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of various organosilicon compounds and as a precursor for the preparation of silicon-based polymers.
Biology: The compound is used in the modification of biomolecules for imaging and diagnostic purposes.
Medicine: this compound derivatives are explored for their potential use in drug delivery systems and as therapeutic agents.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of bromochloromethylsilane involves the formation of reactive intermediates that can interact with various molecular targets. The presence of both bromine and chlorine atoms allows for selective reactivity, enabling the compound to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Chloromethylsilane: Similar in structure but lacks the bromine atom, making it less reactive in certain substitution reactions.
Bromomethylsilane: Similar in structure but lacks the chlorine atom, affecting its reactivity and selectivity.
Trimethylsilyl Chloride: A commonly used organosilicon compound with different reactivity due to the absence of the bromine atom.
Uniqueness: Bromochloromethylsilane is unique due to the presence of both bromine and chlorine atoms, which provide a balance of reactivity and selectivity. This dual functionality makes it a valuable reagent in organic synthesis and industrial applications.
Propriétés
Formule moléculaire |
CH2BrClSi |
|---|---|
Poids moléculaire |
157.47 g/mol |
InChI |
InChI=1S/CH2BrClSi/c2-4-1-3/h1H2 |
Clé InChI |
DAIMNCALPQFJSK-UHFFFAOYSA-N |
SMILES canonique |
C([Si]Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-8-propyl[1,2,4]triazolo[4,3-a]pyrazin-3-amine](/img/structure/B14699168.png)




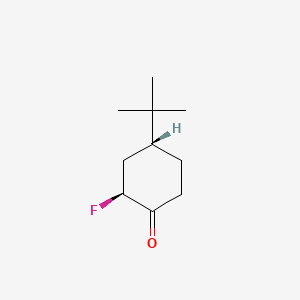
![8-Azatricyclo[4.3.0.02,5]non-3-ene-7,9-dione](/img/structure/B14699196.png)
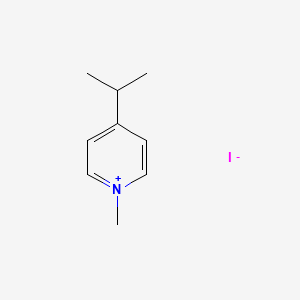
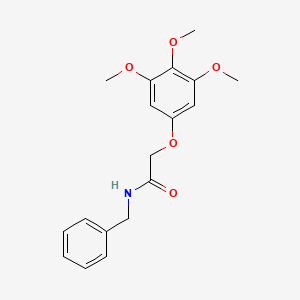
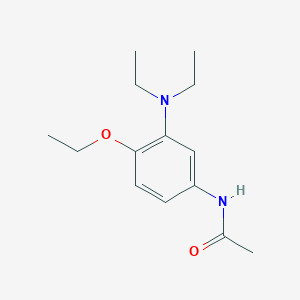
![1,7,7-Trimethyl-2-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14699224.png)

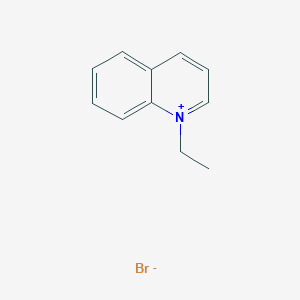
![(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B14699232.png)
